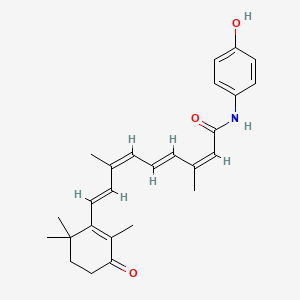

4-oxo-N-(4-hydroxyphenyl)retinamide

Description

4-Oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) is a polar metabolite of the synthetic retinoid fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) . Initially identified in plasma samples of 4-HPR-treated patients and cancer cell cultures , 4-oxo-4-HPR has demonstrated potent anticancer activity across ovarian, breast, and neuroblastoma cell lines . Unlike its parent compound, 4-oxo-4-HPR exhibits dual mechanisms of action: (1) microtubule polymerization inhibition, leading to mitotic arrest, and (2) reactive oxygen species (ROS)-mediated apoptosis via ER stress and JNK activation . These mechanisms enable it to overcome resistance to 4-HPR and synergize with the parent drug .

Properties

IUPAC Name |

(2Z,4E,6Z,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,28H,15-16H2,1-5H3,(H,27,30)/b8-6+,14-9+,18-7-,19-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVOGZATHCUFRC-QDZVKJLCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)NC2=CC=C(C=C2)O)\C)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retinoid Core Modification

The synthesis of 4-oxo-4-HPR begins with the modification of the retinoid backbone. As detailed in U.S. Patent 7,169,813B2, 4-oxoretinoic acid serves as the precursor, which is activated to its acid chloride using thionyl chloride (SOCl₂) under anhydrous conditions. This intermediate reacts with 4-aminophenol in dichloromethane (DCH₃) at 0–5°C to form the amide bond, yielding 4-oxo-4-HPR after purification via silica gel chromatography. Critical parameters include:

Oxidation of Fenretinide

An alternative route involves the direct oxidation of fenretinide. Using potassium permanganate (KMnO₄) in acetone/water (9:1 v/v) with potassium carbonate (K₂CO₃) as a base, the C4 position of fenretinide undergoes oxidation to form the ketone group. This method achieves a yield of 68–72%, with purity >95% confirmed via high-performance liquid chromatography (HPLC).

Table 1: Comparative Analysis of Chemical Synthesis Methods

| Parameter | Retinoid Core Modification | Fenretinide Oxidation |

|---|---|---|

| Starting Material | 4-oxoretinoic acid | Fenretinide |

| Reaction Time | 24–48 hours | 6–8 hours |

| Yield | 60–65% | 68–72% |

| Purity (HPLC) | 92–94% | 95–97% |

| Key Reagent | Thionyl chloride | KMnO₄/K₂CO₃ |

Enzymatic Oxidation via Cytochrome P450

In Vitro Metabolic Pathways

4-oxo-4-HPR is also produced endogenously through the action of cytochrome P450 26A1 (CYP26A1) on fenretinide. Studies using human liver microsomes identified CYP3A4 as the primary isoform responsible for this oxidation, with ketoconazole inhibition reducing metabolite formation by 82%. The reaction proceeds via:

-

Substrate Binding : Fenretinide associates with the CYP3A4 active site, facilitated by hydrophobic interactions with the retinoic acid chain.

-

Hydroxylation : Molecular oxygen inserts into the C4 position, forming a transient 4-hydroxy intermediate.

-

Dehydrogenation : Further oxidation yields the 4-oxo group, with NADPH serving as the cofactor.

Biocatalytic Optimization

Enzymatic methods offer scalability for industrial production. In bioreactor systems, optimizing parameters such as pH (7.4), temperature (37°C), and NADPH regeneration (via glucose-6-phosphate dehydrogenase) enhances 4-oxo-4-HPR yields to 58–63%. However, enzyme stability remains a challenge, with CYP3A4 activity declining by 40% after 24 hours.

Industrial-Scale Production Challenges

Purification Techniques

Industrial processes employ multi-step purification to isolate 4-oxo-4-HPR from reaction mixtures:

Solubility Enhancements

To address poor aqueous solubility (0.12 mg/mL at 25°C), formulations use lipid-based microbubbles or PEGylation. For example, encapsulating 4-oxo-4-HPR in phosphatidylcholine liposomes increases solubility to 8.3 mg/mL, enabling intravenous administration.

Analytical Characterization

Mass Spectrometry Profiling

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode confirms molecular identity via:

Chromatographic Validation

Reverse-phase HPLC with a C18 column (150 × 4.6 mm) and mobile phase (acetonitrile:water:acetic acid, 75:23:2 v/v/v) resolves 4-oxo-4-HPR at 8.2 minutes, with a detection limit of 0.2 ng/mL.

Synergistic Combinations and Derivatives

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(4-hydroxyphenyl)retinamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form various derivatives.

Reduction: Reduction reactions can convert it back to fenretinide or other related compounds.

Substitution: The hydroxyl group can participate in substitution reactions to form different analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

Major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique biological activities .

Scientific Research Applications

Introduction to 4-oxo-N-(4-hydroxyphenyl)retinamide

This compound, also known as 4-oxo-4-HPR, is a polar metabolite of the synthetic retinoid N-(4-hydroxyphenyl)retinamide (4-HPR). This compound has garnered significant attention in cancer research due to its potent antiproliferative and apoptotic effects across various cancer cell lines. The unique mechanisms by which 4-oxo-4-HPR operates make it a promising candidate for therapeutic applications, particularly in oncology.

Antiproliferative Effects

Research indicates that 4-oxo-4-HPR exhibits higher efficacy than its parent compound, 4-HPR, in inhibiting cell growth. Specifically, it is reported to be two to four times more effective in various cancer cell lines, including neuroblastoma, ovarian, and breast cancer cells . The compound's effectiveness extends to 4-HPR-resistant cell lines , suggesting its potential as a treatment option for resistant tumors .

Dual Mechanism of Action

The anticancer properties of 4-oxo-4-HPR are attributed to at least two independent mechanisms:

- Antimicrotubule Activity : Unlike other retinoids, 4-oxo-4-HPR inhibits tubulin polymerization, leading to mitotic arrest and the formation of multipolar spindles. This action disrupts normal cell division processes .

- Reactive Oxygen Species Generation : Similar to 4-HPR, 4-oxo-4-HPR induces apoptosis through the generation of reactive oxygen species (ROS). This process activates a signaling cascade involving endoplasmic reticulum stress response and Jun N-terminal Kinase (JNK) activation, ultimately leading to programmed cell death .

Synergistic Effects with 4-HPR

Studies have shown that when combined with 4-HPR, 4-oxo-4-HPR can produce a synergistic effect , enhancing the overall anticancer activity against various tumor types . This combination therapy may help overcome resistance mechanisms that limit the effectiveness of single-agent therapies.

Cancer Treatment

The potential applications of 4-oxo-4-HPR in clinical settings are vast. It has shown promise in treating several types of cancers:

- Breast Cancer : In preclinical models, administration of 4-oxo-4-HPR significantly reduced tumor growth and increased survival rates in xenograft models .

- Ovarian Cancer : The compound's ability to induce apoptosis and inhibit cell proliferation has been demonstrated in ovarian cancer cell lines, making it a candidate for further clinical exploration .

- Neuroblastoma : Preliminary trials have indicated that 4-oxo-4-HPR may be effective in treating neuroblastoma, particularly in pediatric populations .

Pharmacokinetics and Bioavailability

Despite its promising activity, the clinical application of 4-oxo-4-HPR is limited by its poor solubility. Researchers have focused on developing derivatives to enhance its bioavailability while preserving its anticancer properties. For instance, sodium 4-carboxymethoxyimino-(4-HPR) has been identified as a promising candidate that maintains the dual mechanisms of action while improving solubility and efficacy in vivo .

Comparative Data Table

| Property/Effect | This compound | N-(4-hydroxyphenyl)retinamide (Fenretinide) |

|---|---|---|

| Efficacy | 2 to 4 times more effective | Standard effectiveness |

| Mechanisms of Action | Antimicrotubule + ROS generation | Primarily ROS generation |

| Resistance Profile | Effective against resistant cells | Limited efficacy in resistant cells |

| Clinical Trials | Promising results in multiple cancers | Established but less potent |

| Solubility | Poor | Poor |

Mechanism of Action

The mechanism of action of 4-oxo-N-(4-hydroxyphenyl)retinamide involves multiple pathways:

Tubulin Polymerization Inhibition: It inhibits tubulin polymerization, leading to mitotic arrest and cell death.

Reactive Oxygen Species Generation: Induces apoptosis through the generation of reactive oxygen species.

Endoplasmic Reticulum Stress Response: Activates stress response pathways, leading to cell death.

PKC-δ Activation: Promotes degradation of EZH2 via activation of PKC-δ, leading to proteasomal degradation

Comparison with Similar Compounds

Fenretinide (4-HPR)

Mechanism :

- 4-HPR primarily induces apoptosis via retinoic acid receptor (RAR)-dependent pathways and ceramide biosynthesis by activating serine palmitoyltransferase (SPT) and ceramide synthase .

Efficacy :

Pharmacokinetics :

- 4-HPR undergoes hepatic metabolism to 4-oxo-4-HPR and N-(4-methoxyphenyl)retinamide (4-MPR), with minimal interconversion between metabolites .

N-(4-Methoxyphenyl)retinamide (4-MPR)

4-MPR, another metabolite of 4-HPR, shows minimal activity in inhibiting dihydroceramide Δ4-desaturase (DES) or inducing apoptosis . Unlike 4-oxo-4-HPR, it lacks significant microtubule-targeting effects and is ineffective in 4-HPR-resistant models .

All-Trans Retinoic Acid (ATRA)

Mechanism :

- ATRA binds RAR/RXR receptors to regulate differentiation and apoptosis.

Non-Retinoid Microtubule Inhibitors

Compounds like patupilone (epothilone) and stilbene 5c share microtubule-targeting effects with 4-oxo-4-HPR but differ in ROS dependence:

Other Retinoid Derivatives

- 9-cis-Retinoic Acid (9c-RA): Binds RXR receptors but lacks 4-oxo-4-HPR’s dual mechanisms .

- Retinyl Acetate : Causes hepatotoxicity due to hepatic accumulation, unlike 4-HPR and 4-oxo-4-HPR, which show preferential distribution to breast tissue .

Key Research Findings

Dual Mechanisms : 4-oxo-4-HPR’s ROS generation (within 30 minutes) precedes mitotic arrest (2 hours), confirming independent pathways .

Adipocyte Effects : Unlike 4-HPR, 4-oxo-4-HPR reduces lipid accumulation without affecting adipogenesis, suggesting metabolic applications .

Biological Activity

4-Oxo-N-(4-hydroxyphenyl)retinamide, also known as 4-oxo-4-HPR, is a polar metabolite of fenretinide (4-HPR), a synthetic retinoid. This compound has garnered attention in cancer research due to its significant biological activity, particularly its ability to induce apoptosis in various cancer cell lines and its potential therapeutic applications.

The biological activity of 4-oxo-4-HPR is attributed to multiple mechanisms:

- Inhibition of Tubulin Polymerization : 4-oxo-4-HPR disrupts the normal function of microtubules, leading to multipolar spindle formation and mitotic arrest. This action is crucial for its antitumor effects, as it prevents cancer cells from properly dividing and proliferating .

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress by generating ROS, which triggers apoptotic pathways. This process involves endoplasmic reticulum (ER) stress response and activation of signaling cascades that promote cell death .

- PKC-δ Activation : 4-oxo-4-HPR activates protein kinase C delta (PKC-δ), leading to the degradation of EZH2, a protein associated with cancer progression. This mechanism further contributes to its anticancer properties.

Efficacy in Cancer Treatment

Research has demonstrated that this compound exhibits potent anticancer effects across various types of tumors:

Case Studies

Several case studies have illustrated the effectiveness of this compound in clinical and experimental settings:

- Ovarian Cancer Model : In vitro studies showed that treatment with 4-oxo-4-HPR resulted in significant cytotoxicity against ovarian cancer cells, demonstrating its ability to overcome drug resistance associated with conventional therapies .

- Breast Cancer Treatment : A combination therapy involving 4-oxo-4-HPR and fenretinide displayed synergistic effects in breast cancer models, enhancing overall therapeutic efficacy and reducing tumor growth rates significantly compared to monotherapy .

- Neuroblastoma Studies : Research indicated that the compound was effective in neuroblastoma cell lines, with mechanisms involving both mitotic arrest and ROS generation contributing to its anticancer activity .

Q & A

Q. How can contradictory data on RAR dependence be resolved in mechanistic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.